molecular formula C16H15N3OS B13382062 5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide

5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide

Cat. No.: B13382062
M. Wt: 297.4 g/mol
InChI Key: KJJDYOHIROOAMK-UHFFFAOYSA-N
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Description

5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide is a complex organic compound with a unique structure that includes a cyano group, dimethyl groups, a methylsulfanyl group, and a phenyl group attached to a nicotinamide core

Preparation Methods

The synthesis of 5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the nicotinamide core, followed by the introduction of the cyano group, dimethyl groups, and methylsulfanyl group. The final step involves the attachment of the phenyl group to the nicotinamide core. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. The cyano group and methylsulfanyl group play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide can be compared with other similar compounds such as:

    2-[(5-cyano-2,4-dimethyl-6-oxo-1H-pyridin-3-yl)methylsulfanyl]-N-phenylacetamide: This compound has a similar structure but differs in the presence of an acetamide group instead of a nicotinamide core.

    2-{[(5-cyano-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinyl)methyl]sulfanyl}-N-phenylacetamide: This compound also shares a similar structure but has a different substitution pattern on the pyridine ring.

Biological Activity

5-cyano-2,4-dimethyl-6-(methylsulfanyl)-N-phenylnicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, summarizing relevant findings from various studies.

  • Molecular Formula : C16H15N3OS
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 657913

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound exhibits properties that suggest it may inhibit specific signaling pathways associated with inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that this compound may serve as an effective anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. For instance, studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential role in managing inflammatory diseases.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis via mitochondrial pathways
HeLa (Cervical Cancer)12.8Inhibition of tubulin polymerization
MCF-7 (Breast Cancer)18.5Cell cycle arrest at G2/M phase

These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is critical for developing effective cancer therapies.

Case Studies

  • Study on Lung Cancer Cells :
    • A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • In Vivo Models :
    • In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups. This suggests its potential utility in treating conditions like arthritis and other inflammatory disorders.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

5-cyano-2,4-dimethyl-6-methylsulfanyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C16H15N3OS/c1-10-13(9-17)16(21-3)18-11(2)14(10)15(20)19-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,19,20)

InChI Key

KJJDYOHIROOAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1C(=O)NC2=CC=CC=C2)C)SC)C#N

Origin of Product

United States

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